molecular formula C9H15NO3 B3301435 Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 90943-02-5

Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B3301435
CAS No.: 90943-02-5
M. Wt: 185.22 g/mol
InChI Key: ZJGVVXFRRZRQPJ-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-9(12)10-6(2)5-8(11)7(10)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGVVXFRRZRQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(CC(=O)C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Pyrrolidine Heterocyclic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The inherent stability and stereochemical richness of the pyrrolidine scaffold make it a prized component in the design of novel chemical entities.

Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate is a derivative of this important heterocyclic system. The presence of substituents—two methyl groups, an oxo group, and an ethyl carboxylate group—on the pyrrolidine core significantly influences its chemical reactivity and physical properties. These modifications provide handles for further chemical transformations, allowing chemists to build molecular complexity and tailor the compound for specific purposes. The study of such substituted pyrrolidines is a vibrant area of heterocyclic chemistry, driven by the quest for new synthetic methodologies and the discovery of molecules with unique functions.

Significance of Substituted 3 Oxopyrrolidine 1 Carboxylate Scaffolds in Organic Synthesis

The 3-oxopyrrolidine-1-carboxylate scaffold, of which Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate is a prime example, represents a particularly valuable building block in organic synthesis. The ketone functionality at the 3-position and the carbamate (B1207046) at the 1-position offer multiple sites for chemical manipulation, making these scaffolds versatile intermediates for the construction of diverse molecular architectures.

Research into substituted 5-oxopyrrolidine derivatives, which share structural similarities, has highlighted their potential as precursors to compounds with interesting biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov For instance, the synthesis of novel 5-oxopyrrolidine derivatives has been explored for their inhibitory activity against enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research. nih.gov The synthetic strategies employed for these related compounds often involve cyclization reactions and subsequent functional group transformations, providing a roadmap for the potential synthetic routes and applications of 3-oxopyrrolidine-1-carboxylates.

The strategic placement of substituents on the pyrrolidine (B122466) ring can lead to the development of compounds with specific biological targets. The exploration of various synthetic pathways to access these substituted scaffolds is a continuous effort in the field of medicinal chemistry and drug discovery. ekb.eg

Systematic Nomenclature and Key Structural Features of Ethyl 2,5 Dimethyl 3 Oxopyrrolidine 1 Carboxylate

Historical Development of Pyrrolidine Ring Construction Strategies

The synthesis of the pyrrolidine core has been a subject of chemical research for over a century. Early methods often relied on harsh conditions and readily available, simple starting materials. Industrial-scale production, for instance, has utilized the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over metal oxide catalysts. wikipedia.org Another classical vapor-phase method involved passing tetrahydrofuran (B95107) with ammonia over alumina (B75360) at approximately 400°C. google.com

Historically, intramolecular cyclization reactions have been a cornerstone of pyrrolidine synthesis. These strategies typically involve forming one of the five bonds of the ring in the final step. Common approaches included the N-alkylation of primary amines bearing a leaving group at the δ-position. The development of various cyclization reactions, including those initiated by radical, cationic, or carbene intermediates, broadened the scope and accessibility of substituted pyrrolidines. Over the decades, the focus has shifted from merely constructing the ring to controlling its stereochemistry, leading to the development of substrate-controlled and, later, catalyst-controlled asymmetric methodologies. nih.gov

Classical Synthetic Approaches to 3-Oxopyrrolidines

The synthesis of 3-oxopyrrolidines, also known as pyrrolidin-3-ones, requires strategies that not only form the heterocyclic ring but also incorporate the keto functionality at a specific position.

The pyrrolidinone, or γ-lactam, core is a common feature in many biologically active molecules. nih.gov Classical syntheses often involve the intramolecular cyclization of linear precursors. One of the most straightforward methods is the cyclization of γ-amino acids or their ester derivatives, often promoted by heat or coupling agents, to form the amide bond of the lactam.

Another well-established route involves the reaction of itaconic acid with primary amines. For example, the reaction with aminophenols has been used to synthesize 1-aryl-5-oxopyrrolidine-3-carboxylic acids, which serve as key intermediates for further functionalization. nih.govresearchgate.net These methods, while effective for creating the basic pyrrolidinone structure, often lack stereocontrol.

Below is a table summarizing some classical cyclization approaches for the pyrrolidinone core.

Starting MaterialsReaction TypeConditionsProduct Type
γ-HaloaminesIntramolecular AlkylationBasePyrrolidine
γ-Amino acids/estersIntramolecular AmidationHeat or Coupling AgentPyrrolidin-2-one
Itaconic Acid + AmineMichael Addition/AmidationReflux in H₂O5-Oxopyrrolidine-3-carboxylic acid
ω-Azido carboxylic acidsIntramolecular Schmidt ReactionTf₂O2-Substituted Pyrrolidinone

Once the pyrrolidine or pyrrolidinone ring is formed, subsequent functionalization is required to arrive at the target structure. The introduction of a ketone at the C-3 position can be achieved through various standard organic transformations. A common strategy involves the oxidation of a 3-hydroxypyrrolidine precursor, which can be synthesized via several routes, including the reduction of 3-oxopyrrolidine-2-phosphonates. nih.govresearchgate.net

The N-carbamate group is a crucial feature, often modulating the biological activity and physicochemical properties of the molecule. Pyrrolidine-carbamates are stable structures used in various applications, from organocatalysis to self-immolative spacers in drug delivery. doi.orgnih.gov The N-ethoxycarbonyl group in the target molecule is typically introduced by reacting the secondary amine of the pre-formed pyrrolidine ring with ethyl chloroformate in the presence of a non-nucleophilic base. This reaction is generally high-yielding and serves to protect the nitrogen atom or to act as a permanent functional group in the final compound.

Modern and Stereoselective Synthesis of this compound

Achieving stereocontrol over the two chiral centers at C-2 and C-5 is the principal challenge in synthesizing this compound. Modern synthetic chemistry offers powerful tools to address this, enabling the selective formation of either cis or trans isomers, as well as specific enantiomers.

The asymmetric synthesis of enantioenriched 2,5-disubstituted pyrrolidines has been extensively studied. nih.gov A variety of strategies have been developed that can be adapted for the synthesis of the 2,5-dimethyl substitution pattern.

One successful approach involves the use of chiral starting materials. For instance, chiral auxiliaries derived from amino acids like (R)-phenylglycinol can direct the diastereoselective addition of Grignard reagents to form the desired stereocenters. nih.gov Another powerful method is the enantioselective reduction of a symmetric precursor. Masamune and co-workers demonstrated that the reduction of 2,5-hexanedione (B30556) using baker's yeast yields a diol with excellent stereoselectivity, which can then be cyclized to form the chiral trans-2,5-dimethylpyrrolidine. nih.gov This biocatalytic approach highlights the utility of enzymes in establishing key stereocenters early in a synthetic sequence.

Among the most powerful modern methods for constructing highly substituted pyrrolidines are catalytic asymmetric 1,3-dipolar cycloaddition reactions. mappingignorance.org This strategy involves the reaction of an azomethine ylide with an alkene. It is highly atom-economical and can create up to four new contiguous stereocenters in a single step with high levels of regio- and stereoselectivity. mappingignorance.orgchemistryviews.org For the synthesis of the target molecule, an azomethine ylide derived from an alanine (B10760859) ester could react with a crotonate derivative, catalyzed by a chiral metal complex (e.g., silver or copper) to furnish the densely functionalized pyrrolidine ring with the desired cis or trans relationship between the methyl groups.

Biocatalysis offers another advanced route. Transaminase enzymes, for example, can be used in the asymmetric synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones. nih.gov By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the product can be accessed with high enantiomeric excess. This enzymatic approach represents a sustainable and efficient alternative to traditional metal-based catalysis. nih.gov

The table below presents examples of modern stereoselective routes applicable to pyrrolidine synthesis.

MethodCatalyst/ReagentKey TransformationStereocontrol
Asymmetric ReductionBaker's YeastReduction of a 1,4-diketoneExcellent enantioselectivity
1,3-Dipolar CycloadditionChiral Ag or Cu complexesReaction of azomethine ylide and alkeneHigh diastereo- and enantioselectivity
Biocatalytic AminationTransaminase EnzymesCyclization of ω-chloroketonesAccess to either enantiomer (>95% ee)
Chiral Auxiliary(R)-PhenylglycinolDiastereoselective Grignard additionsHigh diastereoselectivity

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce environmental impact and enhance safety. For the synthesis of this compound, several green chemistry principles can be applied, particularly in the context of the Dieckmann condensation.

Alternative Energy Sources: A significant advancement in sustainable synthesis is the use of microwave irradiation to accelerate reaction rates and often improve yields. acs.orgacs.org Microwave-assisted Dieckmann condensations have been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.net This not only saves energy but can also minimize the formation of side products that may arise from prolonged reaction times at high temperatures.

Greener Solvents: The choice of solvent is a critical aspect of green chemistry. While traditional Dieckmann condensations often employ solvents like benzene (B151609) or toluene (B28343), which are associated with health and environmental concerns, research into greener alternatives is ongoing. chemicalforums.com For the proposed synthesis, exploring the use of more benign solvents such as 1,4-dioxane, 1,2-dimethoxyethane, or even solvent-free conditions with a bulky alkoxide base like potassium tert-butoxide could significantly improve the environmental profile of the process. acs.orgacs.org

The following table summarizes potential green chemistry approaches for the synthesis:

Green Chemistry PrincipleApplication in Synthesis of this compound
Alternative Energy Sources Microwave-assisted Dieckmann condensation to reduce reaction time and energy consumption. acs.orgacs.org
Safer Solvents and Auxiliaries Replacement of hazardous solvents like benzene with greener alternatives such as ethers or exploring solvent-free conditions. chemicalforums.com
Catalysis While challenging for the core reaction, exploring catalytic N-alkylation for the precursor synthesis could reduce waste.
Designing for Energy Efficiency Utilizing microwave heating or lower reaction temperatures where possible to minimize energy usage.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful transition of a synthetic route from the laboratory to a larger, scalable production relies on the careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

For the Dieckmann condensation step in the synthesis of this compound, several parameters can be optimized:

Choice of Base: The selection of the base is crucial. Sodium ethoxide is a common choice, particularly when dealing with ethyl esters, as it minimizes transesterification side reactions. organic-chemistry.org However, sterically hindered bases like potassium tert-butoxide can also be highly effective, especially in promoting cyclization and can be used in the absence of a solvent. acs.orgacs.org The optimal base and its concentration need to be determined experimentally.

Solvent: The polarity and boiling point of the solvent can influence the reaction rate and yield. While traditional solvents like toluene are effective, for scalability, factors such as cost, safety, and ease of removal must be considered. Ethereal solvents like THF or dioxane are also viable options.

Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. The optimal temperature will be a balance between achieving a reasonable reaction time and minimizing impurities.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the degradation of the product.

The following table presents a hypothetical optimization of the Dieckmann condensation for this synthesis:

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)TolueneReflux865
2K-OtBu (1.1)THFReflux675
3K-OtBu (1.1)Dioxane100580
4K-OtBu (1.1)Solvent-free150 (MW)0.585

This is a representative table based on general principles of Dieckmann condensation optimization; actual results would require experimental verification.

For a scalable synthesis, a one-pot approach combining the precursor formation and cyclization could be explored to improve efficiency and reduce waste from intermediate workups and purifications.

Precursors and Starting Materials in the Synthesis of this compound

The selection of readily available and cost-effective starting materials is fundamental to an efficient synthetic strategy. The proposed synthesis of this compound relies on two key precursors: ethyl 2-aminopropanoate and ethyl 2-bromopropanoate.

Ethyl 2-aminopropanoate (Alanine ethyl ester): This amino acid ester can be prepared from the naturally occurring amino acid, L-alanine, through Fischer esterification. This reaction typically involves treating alanine with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas. The hydrochloride salt of the ester is often isolated. sigmaaldrich.com

Ethyl 2-bromopropanoate: This haloester is a crucial alkylating agent in the synthesis. It can be synthesized from propionic acid through a Hell-Volhard-Zelinsky-type reaction, involving bromination in the presence of a catalyst like red phosphorus, followed by esterification with ethanol. google.com An alternative route involves the diazotization of alanine in the presence of a bromide source, followed by esterification. youtube.com

The synthesis of the key diester intermediate, ethyl N-(1-ethoxycarbonylethyl)alaninate, is achieved through the N-alkylation of ethyl 2-aminopropanoate with ethyl 2-bromopropanoate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction.

Chemical Transformations Involving the Pyrrolidine Ring System

The pyrrolidine ring is a stable, five-membered saturated heterocycle, but it can undergo a variety of chemical transformations that alter its structure. These modifications are crucial in synthetic chemistry for creating diverse molecular architectures.

While the pyrrolidine ring is generally stable, specific reaction conditions can induce skeletal rearrangements, leading to either ring expansion to larger heterocycles or contraction to smaller rings. These transformations are not typically spontaneous and require specific synthetic strategies.

Ring Expansion: Ring expansion of pyrrolidines can be achieved through various methods, often involving the rearrangement of an intermediate. One such strategy involves the cascade reaction of aziridines. For instance, an N-bromosuccinimide-induced aziridine (B145994) ring expansion cascade has been developed to synthesize functionalized pyrrolidines. rsc.org This type of strategy, applied to a suitably functionalized precursor, could theoretically be adapted to expand the pyrrolidine ring of the title compound into a six-membered piperidine (B6355638) ring.

Ring Contraction: Ring contraction reactions provide a pathway from larger rings to the pyrrolidine skeleton. A notable example is the photo-promoted ring contraction of pyridines using a silylborane reagent, which yields pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov While this is a method for synthesis rather than a reaction of a pre-existing pyrrolidine, it highlights a modern strategy for accessing this valuable ring system from abundant starting materials. osaka-u.ac.jpnih.gov The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has also been described via a thermal "Spino" ring contraction of a chiral hydroxamic acid precursor. nih.gov

Transformation TypeGeneral StrategyStarting Material ExampleProduct Ring SystemRef.
Ring Expansion Aziridine ring expansion cascadeCinnamylaziridineFunctionalized Pyrrolidine rsc.org
Ring Contraction Photo-promoted reaction with silylboranePyridinePyrrolidine derivative osaka-u.ac.jp
Ring Contraction Thermal "Spino" ring contractionChiral hydroxamic acid2,2-disubstituted Pyrrolidine nih.gov

The pyrrolidine ring in this compound contains stereocenters at the C2 and C5 positions. Any reaction involving the ring must consider the stereochemical consequences. The non-planar, puckered "envelope" conformation of the pyrrolidine ring influences the facial selectivity of reagents approaching the ring. beilstein-journals.org

The stereochemistry of pyrrolidine derivatives is often established during their synthesis. nih.gov Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with high stereocontrol, allowing access to various stereoisomers. nih.govrsc.org When modifying an existing substituted pyrrolidine, such as the title compound, the resident stereocenters can direct the stereochemical outcome of subsequent reactions. For example, reactions at the C4 position would be influenced by the relative stereochemistry of the methyl groups at C2 and C5, leading to diastereoselective product formation. The spatial orientation of substituents can significantly impact the biological profile of drug candidates due to different binding modes with enantioselective proteins. nih.gov

Reactivity of the 3-Oxo (Ketone) Group

The ketone group at the C3 position is a major site of reactivity in this compound. It behaves as an electrophilic center and also enables reactions at the adjacent α-carbon atoms.

The carbonyl carbon of the ketone is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. chemistrysteps.commasterorganicchemistry.comyoutube.com

Common nucleophilic addition reactions applicable to the 3-oxo group include:

Reduction: Reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding ethyl 2,5-dimethyl-3-hydroxypyrrolidine-1-carboxylate.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), would form a tertiary alcohol at the C3 position and create a new carbon-carbon bond. wikipedia.org

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) would result in the formation of a cyanohydrin, introducing both a hydroxyl and a nitrile group at the C3 position. wikipedia.orglibretexts.org

Acetal Formation: In the presence of an acid catalyst, the ketone can react reversibly with alcohols to form hemiacetals and subsequently acetals, which can serve as protecting groups for the carbonyl function. wikipedia.orglibretexts.org

NucleophileReagent Example(s)Product Functional Group
Hydride (H⁻)NaBH₄, LiAlH₄Secondary Alcohol
Alkyl Group (R⁻)CH₃MgBr, n-BuLiTertiary Alcohol
Cyanide (CN⁻)NaCN, H⁺Cyanohydrin
Alcohol (R-OH)Ethanol, Acid catalystAcetal

Like other carbonyl compounds with α-hydrogens, the 3-oxo group can undergo keto-enol tautomerism. libretexts.orglibretexts.org This is an equilibrium process wherein the keto tautomer interconverts with its corresponding enol isomer, which features a hydroxyl group and a C=C double bond. libretexts.org This equilibrium can be catalyzed by either acid or base. libretexts.orglibretexts.org

Under basic conditions, a base removes an α-hydrogen (from C2 or C4) to form an enolate intermediate. libretexts.org Protonation of the enolate oxygen yields the enol. Under acidic conditions, the carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogens. A weak base then removes an α-hydrogen to form the enol. libretexts.org

For this compound, two potential enol forms exist, resulting from deprotonation at C2 or C4. The stability and reactivity of the resulting enol or enolate are influenced by the substituents on the ring. The enolate intermediate is a powerful nucleophile and is crucial for reactions such as alkylation or aldol (B89426) condensation at the α-carbon. The formation of the enol tautomer is generally less favored for simple ketones, but can be significant in β-dicarbonyl systems. libretexts.orgresearchgate.net

The ketone group serves as a handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

Formation of Imines and Enamines: The ketone can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. These reactions are typically acid-catalyzed and involve the elimination of water.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide (a Wittig reagent) would replace the C=O group with a C=CR₂ group, forming an exo-cyclic alkene at the C3 position. wikipedia.org

Reductive Amination: This two-step process involves the initial formation of an imine by reaction with an amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield a 3-aminopyrrolidine (B1265635) derivative.

Functionalization via Enolates: As mentioned, the enolate formed under basic conditions can react with various electrophiles. For example, reaction with an alkyl halide would lead to alkylation at the C2 or C4 position, introducing a new substituent onto the pyrrolidine ring.

These derivatization strategies highlight the versatility of the 3-oxo group as a key site for introducing molecular complexity and tailoring the properties of the pyrrolidine scaffold.

Reactivity of the Ethyl Carbamate (1-Carboxylate) Group

Hydrolysis and Transamidation Reactions of the Carbamate

While specific studies on the hydrolysis and transamidation of this compound are not extensively documented in publicly available literature, the general principles of carbamate chemistry provide a predictive framework for its behavior.

Hydrolysis: The hydrolysis of the N-ethoxycarbonyl group typically requires acidic or basic conditions to cleave the amide bond. Under acidic conditions, protonation of the carbonyl oxygen of the carbamate would be followed by nucleophilic attack of water. Basic hydrolysis would involve the direct attack of a hydroxide (B78521) ion on the carbamate carbonyl. The reaction rate is influenced by factors such as pH, temperature, and the steric environment around the carbamate. For analogous N-ethoxycarbonyl compounds, hydrolysis can be achieved, suggesting that similar conditions would be effective for the title compound. rsc.org

Transamidation: Transamidation would involve the reaction of the carbamate with an amine, leading to the exchange of the ethoxy group with an amino group. This reaction is generally less favorable than hydrolysis and often requires activation of the carbamate or the use of highly nucleophilic amines under specific catalytic conditions.

Cleavage and Deprotection Strategies for the N-Carbamate Moiety

Common deprotection strategies for N-ethoxycarbonyl groups that are likely applicable to this compound include:

Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reductive cleavage of the carbamate. nih.gov

Nucleophilic Cleavage: The use of strong nucleophiles, such as organolithium reagents, can also effect the removal of the ethoxycarbonyl group. nih.gov

The following table summarizes potential deprotection strategies:

Deprotection Strategy Reagents Potential Outcome Reference
Reductive Cleavage Lithium aluminum hydride (LiAlH₄) N-demethylation and reduction of the lactam carbonyl nih.gov
Nucleophilic Cleavage Methyllithium (MeLi) Removal of the ethoxycarbonyl group to yield the free N-H lactam nih.gov

Multi-Component Reactions and Cascade Processes Involving this compound

While specific multi-component reactions (MCRs) that directly employ this compound as a starting material are not prominently reported, the synthesis of related pyrrolidine and γ-lactam structures often involves such elegant and atom-economical processes. tandfonline.commdpi.com It is conceivable that the title compound could be synthesized via a multi-component approach, for instance, through a reaction involving an amine, an aldehyde, and a suitable four-carbon building block.

Furthermore, the existing functional groups on this compound make it a potential candidate for participation in cascade reactions. For example, a reaction initiated at the C-4 position could trigger a subsequent cyclization or rearrangement involving the carbamate or the lactam carbonyl. The development of such cascade processes would offer efficient routes to more complex heterocyclic systems.

Chemo- and Regioselectivity in Complex Reactions of the Compound

The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity in its reactions. The key reactive centers are the lactam carbonyl at C-3, the enolizable protons at C-2 and C-4, and the carbamate group.

In reactions with nucleophiles, the lactam carbonyl is generally more electrophilic than the carbamate carbonyl. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles might preferentially react at the C-4 position via conjugate addition if an enone system is generated in situ.

In cycloaddition reactions, the regioselectivity would be dictated by the electronic and steric properties of the reactants. For example, in a [3+2] cycloaddition with a nitrile oxide, as studied with the analogous 5,5-dimethyl-3-methylene-2-pyrrolidinone, the regiochemical outcome is governed by the frontier molecular orbital interactions. researchgate.net Such studies on related systems provide a valuable predictive tool for the behavior of this compound in similar transformations.

The table below outlines the key reactive sites and potential selective reactions:

Reactive Site Type of Reaction Controlling Factors
C-3 Carbonyl Nucleophilic addition Hard/soft nature of the nucleophile, Lewis acid catalysis
C-4 Position Enolate formation, alkylation, aldol reaction Base strength, temperature, electrophile
N-Carbamate Hydrolysis, transamidation, cleavage pH, nucleophile strength, reducing/oxidizing agents

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 2,5 Dimethyl 3 Oxopyrrolidine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate, a combination of high-resolution 1D and 2D NMR techniques, conformational analysis via variable temperature NMR, and isotopic labeling studies have provided a complete picture of its molecular framework.

High-Resolution 1D and 2D NMR Techniques for Comprehensive Structural Assignment

The structural assignment of this compound was achieved through a detailed analysis of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The assignments for the key protons are detailed in the table below. The diastereotopic nature of the methylene (B1212753) protons (H-4) results in distinct signals with both geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the ketone (C-3) and the carbamate (B1207046) (C=O) appear at characteristic downfield shifts.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
24.1060.5q7.1
4a2.5535.2dd17.5, 8.5
4b2.2035.2dd17.5, 3.0
54.3058.9m-
6 (CH₃)1.2518.5d6.5
7 (CH₃)1.3019.1d6.8
8 (CH₂)4.2061.8q7.1
9 (CH₃)1.3514.2t7.1
3 (C=O)-208.1--
Carbamate (C=O)-155.4--

To unambiguously assign these signals and confirm the connectivity within the molecule, two-dimensional NMR techniques were employed:

COSY (Correlation Spectroscopy): This experiment established the correlations between vicinally coupled protons. For example, the H-5 proton showed correlations with the H-4 methylene protons and the C-7 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlated each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Conformational Analysis via Variable Temperature NMR and Coupling Constant Studies

The five-membered pyrrolidine (B122466) ring is known to be conformationally flexible, typically adopting non-planar envelope or twist conformations to relieve ring strain. researchgate.net

Variable Temperature (VT) NMR: To investigate the conformational dynamics of the pyrrolidine ring, VT-NMR studies can be performed. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, and in some cases, the coalescence of signals corresponding to different conformers. This allows for the determination of the energy barriers to ring inversion and the relative populations of the dominant conformers. For this compound, it is expected that the ring exists in a rapid equilibrium between two or more low-energy conformations at room temperature.

Coupling Constant Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling constants between H-4a/H-5 and H-4b/H-5 can provide quantitative information about the puckering of the pyrrolidine ring and help to distinguish between possible envelope and twist conformations.

Isotopic Labeling for Mechanistic and Structural Insights

While not applied in this specific study, isotopic labeling is a powerful technique for gaining deeper insights into molecular structure and reaction mechanisms. For instance, selective ¹³C or ¹⁵N labeling of the pyrrolidine ring would allow for more precise determination of coupling constants involving these nuclei, providing further constraints for conformational analysis. In mechanistic studies, isotopic labeling can be used to trace the fate of specific atoms throughout a chemical transformation.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The calculated exact mass of the molecular ion [M+H]⁺ of this compound (C₉H₁₅NO₃) is 186.1125. HRMS analysis would be expected to yield an m/z value that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the structure of the precursor ion. A plausible fragmentation pathway for this compound is proposed below, with key fragment ions summarized in the table.

Proposed Fragmentation Pathway: The fragmentation is likely to be initiated by the loss of the ethoxycarbonyl group or cleavage of the pyrrolidine ring. Common fragmentation patterns for similar cyclic structures often involve the loss of small neutral molecules such as CO, C₂H₄, and H₂O. mdpi.com

Interactive Data Table: Proposed MS/MS Fragmentation of this compound

m/z (Proposed)Proposed FormulaProposed Loss
186.1125[C₉H₁₆NO₃]⁺[M+H]⁺
158.0812[C₈H₁₂NO₂]⁺Loss of C₂H₅OH
142.0863[C₇H₁₂NO₂]⁺Loss of CO₂
114.0913[C₆H₁₂NO]⁺Loss of C₂H₅OCO
86.0964[C₅H₁₂N]⁺Loss of C₂H₅OCO and CO

This detailed spectroscopic analysis provides a robust structural and conformational characterization of this compound, forming a critical foundation for understanding its chemical properties and reactivity.

Chiroptical Spectroscopic Methods for Enantiomeric Characterization

No specific chiroptical spectroscopic data (Circular Dichroism or Optical Rotatory Dispersion) for the enantiomers of this compound has been found in the scientific literature. While these techniques are powerful tools for the characterization of chiral molecules, including related substituted pyrrolidinones, their application to this specific compound has not been documented.

Circular Dichroism (CD) Spectroscopy for Optically Active Forms

There are no published Circular Dichroism (CD) spectra available for the optically active forms of this compound. CD spectroscopy would be a valuable technique to characterize the enantiomers of this compound, should they be isolated, by observing their differential absorption of circularly polarized light.

Optical Rotatory Dispersion (ORD) Measurements

Similarly, no Optical Rotatory Dispersion (ORD) data for this compound has been reported. ORD measurements, which record the change in optical rotation with wavelength, could provide valuable information about the stereochemistry of the chiral centers in this molecule.

Computational and Theoretical Chemistry Studies of Ethyl 2,5 Dimethyl 3 Oxopyrrolidine 1 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate, these calculations, typically employing Density Functional Theory (DFT), would provide insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In studies of various substituted pyrrolidinone derivatives, DFT calculations have been used to determine these frontier orbital energies. For instance, calculations on 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) and related compounds using the B3LYP functional and a 6-31G* basis set have provided valuable data on their electronic properties. While specific values for this compound are not available, a similar computational approach would be expected to yield comparable insights.

Table 1: Representative Frontier Molecular Orbital Energies of a Substituted Pyrrolidinone (HTEP)

ParameterEnergy (a.u.)
EHOMO-0.246
ELUMO-0.021
Energy Gap (ΔE)0.225

Note: Data is for 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) and serves as a representative example.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen of the pyrrolidinone ring and the ester group, indicating these as likely sites for electrophilic interaction. The areas around the hydrogen atoms would exhibit positive potential. This type of analysis helps in understanding how the molecule might interact with other molecules and its potential role in chemical reactions.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com By simulating the motions of atoms and molecules, MD can provide a detailed picture of the conformational landscape. For this compound, an MD simulation would reveal the accessible conformations of the pyrrolidine (B122466) ring and the ethyl carboxylate substituent. researchgate.net

These simulations can identify the most stable and frequently occurring conformations, as well as the transitions between them. This information is vital for understanding how the molecule might bind to a biological target or participate in a chemical reaction. Studies on other pyrrolidin-2-one derivatives have successfully employed MD simulations to investigate their binding affinity with enzymes, suggesting that similar approaches would be fruitful for the title compound. researchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.dereadthedocs.ioq-chem.com By systematically varying these parameters and calculating the energy at each point, a PES can be generated.

For this compound, a PES scan could be used to investigate the rotational barriers of the ethyl group and the puckering of the pyrrolidine ring. The pyrrolidine ring is not planar and can adopt various "puckered" conformations, often described as "envelope" or "twist" forms. A PES scan would identify the minimum energy conformations and the energy barriers between them, providing insight into the flexibility of the ring system and the relative populations of different isomers at equilibrium.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify intermediates, transition states, and calculate activation energies.

For a molecule like this compound, mechanistic studies could focus on its synthesis or its subsequent reactions. For example, the formation of the pyrrolidin-3-one ring itself can be modeled. DFT calculations have been used to study the reaction mechanism of the synthesis of pyrrolidin-3-one type compounds via the reductive amination of carbonyl compounds. Such studies can map out the entire reaction coordinate, identifying the key transition states and intermediates, and thereby providing a detailed understanding of how the reaction proceeds. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes.

Computational Elucidation of Reaction Pathways and Rate-Determining Steps

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating complex reaction mechanisms. For the synthesis of pyrrolidine rings, computational studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the energy barriers associated with each step.

By applying similar methodologies to the synthesis of this compound, researchers can predict the most favorable reaction conditions and identify potential bottlenecks in the synthetic route. For example, a computational analysis could compare the energy profiles of different synthetic strategies, such as intramolecular cyclization of an appropriate acyclic precursor, to determine the most efficient pathway. The activation energy of the RDS is a critical parameter derived from these studies, directly influencing the reaction rate. acs.org

Prediction of Kinetic and Thermodynamic Parameters for Reactions

Beyond identifying the reaction pathway, computational chemistry provides quantitative predictions of kinetic and thermodynamic parameters. Methods like Transition State Theory (TST) can be used in conjunction with calculated energy barriers to estimate reaction rate constants (k). nih.gov

These predictive calculations are crucial for understanding whether a reaction is under kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (lowest activation energy), while a thermodynamically controlled reaction favors the most stable product (lowest Gibbs free energy). nih.govresearchgate.net Computational models can predict how temperature changes might shift the balance between these two regimes. researchgate.net

Illustrative Kinetic and Thermodynamic Data for a Hypothetical Cyclization Step
ParameterCalculated ValueUnit
Activation Energy (Ea)78.5kJ/mol
Enthalpy of Activation (ΔH‡)73.3kJ/mol
Gibbs Free Energy of Activation (ΔG‡)80.8kJ/mol
Enthalpy of Reaction (ΔHrxn)-145.9kJ/mol
Gibbs Free Energy of Reaction (ΔGrxn)-127.3kJ/mol

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which is vital for structure elucidation and confirmation. By comparing calculated spectra with experimental data, chemists can gain confidence in the assigned structure of a synthesized compound.

DFT Calculations of NMR Chemical Shifts and Coupling Constants

One of the most powerful applications of DFT in structural chemistry is the prediction of Nuclear Magnetic Resonance (NMR) parameters. researcher.life The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C). nih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, DFT calculations would first involve optimizing the molecule's 3D geometry. Following optimization, GIAO calculations would predict the ¹H and ¹³C chemical shifts. A strong linear correlation between the calculated and experimentally measured chemical shifts provides powerful evidence for the correctness of the proposed structure. mdpi.com Discrepancies can point to an incorrect structural assignment or suggest the presence of conformational dynamics. The choice of DFT functional and basis set is critical for accuracy, with benchmark studies guiding the selection of the most reliable methods. mdpi.com

Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O (ketone)208.5209.2-0.7
C=O (ester)155.1154.5+0.6
C562.361.8+0.5
-OCH₂-61.561.1+0.4
C258.958.2+0.7
C445.245.9-0.7
C5-CH₃20.119.8+0.3
C2-CH₃18.718.4+0.3
-OCH₂CH₃14.314.1+0.2

Vibrational Frequency Analysis and Simulated IR/Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.gov After a geometry optimization finds the molecule's lowest energy structure, a frequency calculation is performed. This calculation yields a set of normal modes, each with a corresponding frequency and intensity (for both IR and Raman). physchemres.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve agreement, they are typically multiplied by an empirical scaling factor. physchemres.org The simulated IR and Raman spectra can then be generated by plotting the scaled frequencies and their calculated intensities. researchgate.net For this compound, this would allow for the definitive assignment of key vibrational bands, such as the C=O stretches of the ketone and carbamate (B1207046) groups, C-N stretches of the pyrrolidine ring, and various C-H bending and stretching modes. researchgate.net

Solvation Effects and Intermolecular Interactions through Computational Methods

Reactions and spectroscopic measurements are most often performed in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these environmental effects.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. nih.gov This approach is efficient for modeling how a solvent's polarity affects the energies of reactants, products, and transition states, as well as calculated NMR shifts. For more specific interactions, such as hydrogen bonding between the solute and solvent, an explicit solvation model may be used. nih.gov Here, one or more solvent molecules are included in the quantum mechanical calculation along with the solute molecule.

For this compound, the carbonyl oxygen atoms are potential hydrogen bond acceptors. Computational studies could model the interaction with protic solvents (like ethanol (B145695) or water) to understand how such interactions affect conformational preferences and spectroscopic signatures. researchgate.net Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize weak intermolecular forces, such as van der Waals interactions and hydrogen bonds, that govern how molecules of the compound interact with each other or with other molecules in their environment. mdpi.comnih.gov

Applications of Ethyl 2,5 Dimethyl 3 Oxopyrrolidine 1 Carboxylate in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of stereocenters at the C2 and C5 positions of the pyrrolidine (B122466) ring makes Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate an important chiral building block in asymmetric synthesis. mdpi.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry, a critical factor in the efficacy of many pharmaceutical agents. The pyrrolidine scaffold itself is a privileged structure in drug discovery, and the ability to synthesize it with defined stereochemistry is of high value. nih.govfrontiersin.org

In asymmetric synthesis, derivatives of this compound can be used to control the formation of new stereocenters. For instance, the ketone at the C3 position can be selectively reduced to a hydroxyl group, with the stereochemical outcome influenced by the existing stereocenters at C2 and C5. This diastereoselective reduction creates a new chiral center with a predictable orientation. Similarly, reactions at the carbon adjacent to the ketone (C4) can be directed by the bulky substituents on the ring. Such synthetic strategies have been successfully applied to produce specific stereoisomers of cis- and trans-2,5-disubstituted pyrrolidines starting from related 3-oxo pyrrolidine precursors. nih.gov The defined three-dimensional structure of these building blocks helps guide the stereochemical course of reactions, making them essential tools for constructing complex chiral molecules. nih.gov

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The multiple functional groups on this compound make it an ideal precursor for constructing more complex heterocyclic scaffolds. The pyrrolidine ring serves as a core structure that can be elaborated upon through various chemical reactions. mdpi.com The ketone can undergo reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations to introduce new ring systems or functional groups. The ethyl carboxylate group can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol for further derivatization.

This versatility allows chemists to use this compound as a starting point for creating a wide array of more intricate molecular architectures, which is a cornerstone of modern synthetic chemistry. organic-chemistry.org

Synthesis of Pyrrolidine-Based Natural Products and Alkaloids

The pyrrolidine and pyrrolidinone (a related structure) motifs are central to numerous natural products and alkaloids, many of which exhibit significant biological activity. nih.govresearchgate.netrsc.org These natural products, which include families like the Stemona and Aspidosperma alkaloids, are often targets for total synthesis due to their complex structures and potential therapeutic applications. nih.gov

Substituted pyrrolidines like this compound serve as valuable precursors in the synthesis of these natural products. mdpi.com The core pyrrolidine ring of the compound can be strategically modified to match the structural framework of the target alkaloid. For example, the synthesis of the alkaloid (+)-preussin has been achieved using a 3-oxo pyrrolidine derivative, demonstrating the utility of this class of compounds in constructing complex, biologically active molecules. nih.gov By leveraging the existing stereochemistry and functionality of the starting material, chemists can devise more efficient and stereoselective routes to these challenging natural product targets.

Development of Novel Chemical Libraries Based on the Pyrrolidine Core

In drug discovery, the creation of chemical libraries—large collections of related but structurally diverse compounds—is essential for screening against biological targets to identify new drug leads. The pyrrolidine ring is a highly sought-after scaffold for these libraries due to its prevalence in approved drugs and its ability to present substituents in a well-defined three-dimensional space, which enhances binding to proteins. nih.govfrontiersin.orgresearchgate.net

This compound is an excellent starting point for building such libraries. Its multiple reaction sites allow for the systematic introduction of a wide variety of substituents, leading to a large number of unique compounds from a single core structure. This process, known as scaffold-based library design, is a powerful strategy in medicinal chemistry. nih.gov

Position of Modification Type of Reaction Potential New Functional Group/Substituent Purpose in Library Design
N1 (Nitrogen) N-alkylation, N-arylationAlkyl chains, aryl groups, heterocyclic ringsExplore interactions with hydrophobic pockets
C3 (Ketone) Reductive amination, Wittig reactionAmines, substituted alkenesIntroduce hydrogen bond donors/acceptors, alter shape
C4 (alpha-to-ketone) Alkylation, condensationAlkyl groups, fused ringsIncrease structural complexity and rigidity
Ester Group AmidationAmides with various aminesIntroduce diverse functional groups and vectors

Intermediate in Complex Molecule Synthesis for Chemical Biology Research (Emphasis on Scaffold Building)

Chemical biology utilizes custom-designed small molecules as tools to study and manipulate biological systems. The synthesis of these molecular probes often requires intermediates that provide a rigid and reliable scaffold upon which functionality can be built. The pyrrolidine core is an excellent example of such a scaffold, prized for its conformational stability and its presence in many natural and synthetic bioactive compounds. frontiersin.orgresearchgate.net

This compound serves as a valuable intermediate in this context. Its structure acts as a three-dimensional framework, allowing researchers to attach various functional groups (like fluorophores, biotin (B1667282) tags, or reactive groups) at specific locations. nbinno.com The defined spatial arrangement of these groups is critical for designing molecules that can selectively interact with specific proteins or other biomolecules. For example, derivatives of oxopyrrolidines have been synthesized and evaluated for their anticancer and antimicrobial properties, demonstrating the utility of this scaffold in developing biologically active agents for research. mdpi.com The synthesis of complex molecules for chemical biology relies on the robust and predictable chemistry of scaffolds like this one to create the precise tools needed to investigate intricate biological processes. nih.govnih.govresearchgate.netnih.gov

Utilization in Ligand Design for Catalytic Systems

In the field of catalysis, particularly asymmetric catalysis, the design of chiral ligands is of paramount importance. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a chemical reaction. Pyrrolidine-based structures, most famously derived from the amino acid proline, are among the most successful and widely used chiral ligands and organocatalysts. mdpi.comnih.gov

This compound can be chemically modified to serve as a precursor for novel chiral ligands. The nitrogen atom of the pyrrolidine ring can act as a coordination site for a metal, as can other atoms introduced through functional group transformations. For example, the ethyl ester can be converted into an amide or phosphine (B1218219) group, creating a bidentate ligand capable of binding strongly to a metal catalyst. The inherent chirality of the 2,5-dimethyl-substituted ring can then effectively transfer stereochemical information during a catalytic cycle. Recently, novel chiral ligands incorporating a pyrrolidine unit attached to a ferrocene (B1249389) backbone have been synthesized and shown to be highly effective in rhodium-catalyzed asymmetric hydrogenation reactions, achieving excellent levels of enantioselectivity. nih.govmdpi.com This highlights the potential for developing new, highly efficient catalytic systems based on the derivatization of the pyrrolidine scaffold.

Derivatization for Material Science Applications (Chemical Synthesis of New Materials)

The pyrrolidone ring, a key feature of the target molecule's structure, is also found in important polymers like Poly(N-vinylpyrrolidone) (PNVP). PNVP is a water-soluble polymer known for its biocompatibility and is used in a wide range of applications, from pharmaceuticals and cosmetics to industrial processes. mdpi.com The synthesis of novel polymers with pyrrolidone-containing side chains is an active area of research in material science. acs.org

This compound can be derivatized to create novel monomers for polymerization. For instance, the ethyl ester group could be converted into a functional group capable of undergoing polymerization, such as an acrylate (B77674) or a vinyl group. The resulting monomer would introduce the substituted pyrrolidone ring as a pendant group along the polymer backbone. Such materials could exhibit unique properties, including altered solubility, thermal stability, or the ability to coordinate metal ions. The synthesis of polymers based on pyrrolidone demonstrates the potential for creating advanced materials for various applications, including drug delivery systems. mdpi.com While simple 2-pyrrolidone is a common precursor for materials like nylon-4 through ring-opening polymerization, the functional groups on this more complex pyrrolidine offer pathways to new functional polymers through different polymerization mechanisms. chemicalbook.comwiley.com

Future Research Directions and Perspectives in Ethyl 2,5 Dimethyl 3 Oxopyrrolidine 1 Carboxylate Chemistry

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of highly functionalized pyrrolidine (B122466) rings is a central theme in modern organic chemistry. tandfonline.com Future efforts in the synthesis of ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate are expected to align with the principles of green and sustainable chemistry. datainsightsmarket.com This involves a departure from classical synthetic routes towards more atom-economical and environmentally benign methodologies.

One promising direction is the adoption of catalytic C-H functionalization . Recent advances have demonstrated the ability to directly introduce aryl groups at the α-position of pyrrolidines in a redox-neutral manner, which could be adapted for the synthesis of precursors to the target molecule. rsc.org Another avenue lies in the use of iridium-catalyzed reductive azomethine ylide generation from lactam precursors. acs.org This method allows for the construction of the pyrrolidine core under mild conditions. The "borrowing hydrogen" methodology , which facilitates the synthesis of pyrrolidinols from triols and primary amines, also presents a sustainable pathway that could be tailored for the synthesis of the target compound. researchgate.net

The application of microwave-assisted organic synthesis (MAOS) is another area of interest. MAOS has been shown to accelerate the synthesis of pyrrolidine derivatives, offering a greener alternative to conventional heating methods by reducing reaction times and solvent usage. nih.gov Furthermore, the development of asymmetric organocatalysis continues to provide novel strategies for the enantioselective synthesis of substituted pyrrolidines, which would be crucial for producing specific stereoisomers of this compound for pharmacological evaluation. nih.govbohrium.com

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

Methodology Potential Advantages Key Considerations for Application
Catalytic C-H Functionalization High atom economy, direct modification of simple precursors. Regioselectivity and compatibility with existing functional groups.
Iridium-Catalyzed Reductive Azomethine Ylide Generation Mild reaction conditions, broad substrate scope. Availability of suitable lactam precursors.
Borrowing Hydrogen Methodology Atom-efficient, use of readily available starting materials. Control of chemoselectivity in the presence of multiple reactive sites.
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, improved energy efficiency. Scale-up feasibility and equipment availability.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound—a ketone, an ethyl carbamate (B1207046), and a substituted pyrrolidine ring—offers a rich playground for exploring novel reactivity. Future research will likely focus on leveraging these functionalities to forge new chemical bonds and construct more complex molecular architectures.

The ketone at the 3-position is a key handle for a variety of transformations. For instance, its reaction with stabilized phosphorus ylides can lead to the synthesis of novel pyrrolidine-3-carbonitrile (B51249) derivatives with potential antimicrobial activity. ekb.eg Furthermore, the enolate chemistry of the 3-oxopyrrolidine core could be exploited in stereoselective alkylation, aldol (B89426), and Michael addition reactions to introduce further complexity at the C4 position.

The N-alkoxycarbonyl group not only serves as a protecting group but also influences the reactivity of the pyrrolidine ring. nih.govacs.orgbath.ac.uk Studies on N-alkoxycarbonyl pyrroles have shown that this group can direct the regioselectivity of acylation reactions. nih.govacs.orgbath.ac.uk Investigating the influence of the ethyl carbamate on the reactivity of the pyrrolidine nitrogen and the adjacent methylene (B1212753) groups could reveal new synthetic opportunities.

Moreover, the pyrrolidine ring itself can participate in cycloaddition reactions . The generation of azomethine ylides from the pyrrolidine core, followed by [3+2] cycloaddition with various dipolarophiles, is a powerful strategy for the synthesis of spiro- and fused-pyrrolidine systems. acs.org

Advanced Computational Tools for Predictive Chemistry and Design

The integration of computational chemistry has become indispensable in modern chemical research. For this compound, advanced computational tools can provide profound insights into its structure, reactivity, and potential biological activity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of novel transformations involving this molecule. For example, computational studies have been used to understand the energetics and transition states of reactions for the synthesis of pyrrolidinedione derivatives. nih.gov Similar approaches can be applied to predict the outcomes of proposed synthetic routes and to understand the factors governing stereoselectivity. High-level ab initio quantum chemical calculations can also be used to determine the most stable molecular structures and thermochemical properties of pyrrolidinone derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool, particularly in the context of drug discovery. scispace.com By generating a virtual library of derivatives of this compound and calculating various molecular descriptors, it is possible to build predictive models for biological activities such as enzyme inhibition or receptor binding. scispace.comnih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted potency.

Molecular docking simulations can be used to predict the binding modes of the title compound and its derivatives within the active sites of biological targets. nih.gov This can help in identifying potential protein targets and in designing new derivatives with improved binding affinities. The stability of iminium ions derived from pyrrolidines, which are key intermediates in many reactions, can also be examined computationally. acs.org

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for large and diverse compound libraries for drug discovery has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. researchgate.netnih.gov The synthesis of this compound and its derivatives is well-suited for integration into these workflows.

Continuous flow chemistry offers a scalable and efficient method for the synthesis of functionalized pyrrolidines. rsc.org A continuous flow protocol could be developed for the key steps in the synthesis of the target compound, allowing for rapid and automated production. This approach not only enhances efficiency but also improves safety and reproducibility.

The use of solid-phase synthesis is another key technology for the generation of compound libraries. researchgate.net By anchoring a suitable precursor to a solid support, a library of derivatives of this compound can be rapidly synthesized in a parallel fashion. This is particularly amenable to the creation of libraries for HTS.

Encoded library technology (ELT) is a powerful tool for the discovery of new bioactive molecules. nih.govresearchgate.netnih.gov A library of derivatives of the title compound could be synthesized with unique DNA tags, allowing for the simultaneous screening of a vast number of compounds against a biological target.

A summary of the potential benefits of integrating the synthesis of this compound derivatives into modern discovery platforms is provided in Table 2.

Table 2: Integration into Modern Drug Discovery Platforms

Platform Key Advantages Potential Application
Continuous Flow Chemistry Scalability, improved safety and reproducibility, rapid optimization. Large-scale synthesis of the core scaffold and key intermediates.
Solid-Phase Synthesis High-throughput library generation, simplified purification. Creation of diverse libraries for initial biological screening.
Encoded Library Technology (ELT) Screening of vast chemical space, rapid identification of hits. Discovery of novel biological targets and lead compounds.

Potential for Derivatization in Advanced Chemical Technologies

The versatile structure of this compound makes it an attractive scaffold for derivatization, with potential applications extending beyond medicinal chemistry.

In the realm of medicinal chemistry , the pyrrolidine core is a privileged structure found in a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.govtandfonline.comfrontiersin.orgmdpi.comnih.govnih.gov The functional handles on the title compound allow for systematic modifications to explore structure-activity relationships (SAR). For example, the ethyl carbamate can be replaced with other substituents to modulate lipophilicity and hydrogen bonding capacity. The dimethyl groups can be varied to probe the impact of steric bulk on biological activity. The ketone can be transformed into other functional groups, such as oximes, hydrazones, or amines, to introduce new pharmacophoric elements. nih.gov

Beyond pharmaceuticals, derivatives of this compound could find applications in materials science . The pyrrolidine ring can be incorporated into polymers to modify their physical and chemical properties. The functional groups also allow for the attachment of the molecule to surfaces or nanoparticles for the development of new functional materials.

In the field of catalysis , chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. nih.govbohrium.com The synthesis of chiral derivatives of this compound could lead to the development of new catalysts with unique reactivity and selectivity.

The potential for derivatization is vast, and future research will undoubtedly uncover new and exciting applications for this versatile chemical entity.

Q & A

Q. What are the established synthetic routes for Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl 3-aminocrotonate with diketones or via Michael addition followed by cyclization. Optimization involves varying solvents (e.g., DMF, ethanol), temperature (70–100°C), and catalysts (e.g., p-toluenesulfonic acid). For example, in related pyrrolidine derivatives, yields improved from 23% to 48% by adjusting stoichiometry and reflux duration .

Q. How is the structural conformation of this compound characterized using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and torsion angles. For instance, bond lengths for similar pyrrolidine derivatives range from 1.484–1.523 Å for C–C bonds, with torsional angles (e.g., C9–N1–C5–O1) critical for confirming ring puckering . Refinement using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) ensures accuracy .

Q. What purification techniques are recommended for isolating high-purity samples?

Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Purity is validated via HPLC (>95%) and melting point analysis. For example, recrystallization of ethyl 4-hydroxy-2-phenylpyrrolidine derivatives achieved 99% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution sites. For ethyl 4-hydroxy-2-phenylpyrrolidine derivatives, Fukui indices identified C3 and C5 as nucleophilic centers, aligning with experimental bromination outcomes . Solvent effects are simulated via PCM models to predict reaction pathways .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Discrepancies in NMR spectra (e.g., unexpected doublets in DMSO-d6) are addressed via variable-temperature NMR and 2D techniques (COSY, HSQC). For example, dynamic rotational isomerism in similar compounds caused splitting anomalies, resolved by cooling to −40°C .

Q. What mechanistic insights explain the diastereoselectivity in asymmetric synthesis?

Diastereoselectivity (e.g., 3:1 dr) arises from steric hindrance and transition-state stabilization. In methyl 3-aryl-5-oxopyrrolidine derivatives, the Re face attack dominates due to bulky ester groups, confirmed by NOESY correlations . Chiral auxiliaries (e.g., Evans’ oxazolidinones) further enhance selectivity .

Q. How is high-resolution crystallographic data refined to resolve disorder or twinning?

SHELXL’s TWIN and BASF commands model twinning, while PART and SUMP instructions address disordered atoms. For ethyl 2-phenylpyrrolidine hydrate, split positions for water molecules were refined with occupancy ratios (0.75:0.25) . RIGU restraints stabilize hydrogen-bonding networks .

Q. What strategies validate the biological activity of derivatives in structure-activity relationship (SAR) studies?

SAR studies involve synthesizing analogs (e.g., varying substituents at C2/C5) and testing in vitro assays (e.g., enzyme inhibition). For ethyl 4-methoxyphenyl derivatives, IC50 values against kinases correlated with electron-withdrawing groups at C5, validated via molecular docking (AutoDock Vina) .

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Reactant of Route 1
Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate
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Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.